molecular formula C17H15N7O B2856645 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide CAS No. 2034523-93-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide

Cat. No.: B2856645
CAS No.: 2034523-93-6
M. Wt: 333.355
InChI Key: LSANWNXZZHQJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a triazolo[1,5-a]pyrimidine and a quinoxaline . These types of compounds are often used in the design of anticancer agents .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence . For example, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The exact synthesis process for “this compound” would likely depend on the specific functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. The stereochemistry and relative configurations of similar compounds have been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

  • Synthesis and Biological Applications :

    • A study by Abu‐Hashem and Gouda (2017) discusses the synthesis of new quinolines and pyrazoles incorporating triazolopyrimidines, which were evaluated for their antimicrobial properties. Some compounds showed promising results as antimicrobial agents (Abu‐Hashem & Gouda, 2017).
    • Chernyshev et al. (2014) explored the reaction of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides, leading to the formation of amides. This study contributes to the field of organic synthesis and the development of new chemical compounds (Chernyshev et al., 2014).
  • Antitumor Activities :

    • El-Gohary (2013) synthesized a series of quinoline and triazoloquinoline analogs, which were evaluated for their in vitro antitumor activity. Some compounds demonstrated significant antitumor activity against various tumor cell lines, highlighting their potential in cancer research (El-Gohary, 2013).
    • Another study by El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues derived from pyrimidoquinolines, evaluating their analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Some compounds showed significant activities in these areas (El-Gazzar et al., 2009).
  • Chemical Synthesis and Pharmacological Potential :

    • Sarges et al. (1990) reported on a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines with potential as rapid-acting antidepressant agents. These compounds showed promising activity in behavioral despair models in rats, suggesting their potential in developing new antidepressants (Sarges et al., 1990).
  • Antiviral and Antimicrobial Properties :

    • Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiviral and antimicrobial properties. Some compounds exhibited notable activities against various pathogenic organisms (Henen et al., 2011).
  • Additional Chemical Synthesis and Applications :

    • Studies by Wamhoff, Kroth, and Strauch (1993), Lalezari and Sadeghi-milani (1979), and others have contributed to the field of heterocyclic chemistry by synthesizing novel compounds and exploring their chemical properties and potential applications (Wamhoff et al., 1993); (Lalezari & Sadeghi-milani, 1979).

Safety and Hazards

The safety and hazards associated with “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide” would depend on its specific properties and uses. For example, similar compounds have been found to have less toxicity than Lopinavir and Nelfinavir positive controls .

Future Directions

The future directions for research on “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide” could include further exploration of its potential uses, such as its potential as an anticancer agent . Additionally, more research could be done to optimize its synthesis process and improve its properties.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide are not fully known. Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes and proteins . For instance, they have been reported to act as inhibitors for enzymes like RORγt, PHD-1, JAK1, and JAK2 .

Cellular Effects

. They have been found to inhibit the growth and colony formation of cells, and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Related compounds have been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Related compounds have been found to interact with various enzymes and cofactors .

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c25-16(15-9-19-13-5-1-2-6-14(13)23-15)18-7-3-4-12-8-20-17-21-11-22-24(17)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSANWNXZZHQJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.